molecular formula C8H8BrN3 B13904579 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine

Cat. No.: B13904579
M. Wt: 226.07 g/mol
InChI Key: IBAKAOQTPGLYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The presence of a bromine atom and two methyl groups in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with appropriate reagents. One common method includes the reaction with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the dimethyl groups . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, allowing for the isolation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and dimethyl groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-1,2-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8BrN3/c1-5-11-8-7(12(5)2)3-6(9)4-10-8/h3-4H,1-2H3

InChI Key

IBAKAOQTPGLYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.